Bienvenue dans la boutique en ligne BenchChem!

sec-O-Glucosylhamaudol

Pharmacokinetics Oral bioavailability Chromone comparison

sec-O-Glucosylhamaudol (SOG): 7-12x longer t1/2 (20.54 min) vs. other Saposhnikovia chromones for sustained target engagement. Unlike aglycone hamaudol (COX-1/2 inhibitor), SOG acts via naloxone-reversible μ-opioid receptor & p38 MAPK pathways. Unique dual osteoblast/osteoclast regulation among its class, validated in LPS-induced bone loss models. Low natural abundance (~0.1% n-butanol fraction) makes pure reference material essential for reproducible pharmacology. Insist on characterized compound.

Molecular Formula C21H26O10
Molecular Weight 438.4 g/mol
CAS No. 80681-44-3
Cat. No. B1141522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-O-Glucosylhamaudol
CAS80681-44-3
Synonyms(S)-3-(β-D-Glucopyranosyloxy)-3,4-dihydro-5-hydroxy-2,2,8-trimethyl-2H,6H-Benzo[1,2-b:5,4-b’]dipyran-6-one; 
Molecular FormulaC21H26O10
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O
InChIInChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1
InChIKeyQVUPQEXKTXSMKX-JJDILSOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





sec-O-Glucosylhamaudol (CAS 80681-44-3): A Differentiated Chromone Glycoside from Saposhnikovia divaricata with Validated Analgesic and Anti-inflammatory Activity


sec-O-Glucosylhamaudol (also known as Hamaudol 3-glucoside, SOG) is a chromone glycoside naturally occurring in the roots of Saposhnikovia divaricata (Radix Saposhnikoviae) and Peucedanum japonicum Thunb. [1] It is one of the four primary bioactive chromones in this medicinal plant, alongside prim-O-glucosylcimifugin, cimifugin, and 4′-O-β-D-glucosyl-5-O-methylvisamminol. [2] The compound has been extensively characterized for its antinociceptive effects via opioid receptor modulation and anti-inflammatory activity through p38 MAPK pathway regulation. [3] Its glycosylation enhances aqueous solubility relative to its aglycone hamaudol, potentially improving bioavailability characteristics.

Why sec-O-Glucosylhamaudol Cannot Be Interchanged with Other Saposhnikovia Chromones or Aglycone Derivatives


Despite sharing a common botanical origin with other Saposhnikovia chromones, sec-O-glucosylhamaudol exhibits fundamentally distinct pharmacological and pharmacokinetic properties that preclude generic substitution. In vivo comparative pharmacokinetic studies demonstrate that after oral administration of Radix Saposhnikoviae extract in rats, sec-O-glucosylhamaudol displays a substantially longer elimination half-life (T1/2 = 20.54 ± 16.51 min) compared to prim-O-glucosylcimifugin (2.84 ± 0.85 min) and 4′-O-β-D-glucosyl-5-O-methylvisamminol (1.67 ± 0.38 min). [1] This 7- to 12-fold difference in half-life directly impacts sustained target engagement. Additionally, the glycosylation state is critical: the aglycone hamaudol demonstrates COX-1 and COX-2 inhibition with IC50 values of 0.30 mM and 0.57 mM respectively, whereas sec-O-glucosylhamaudol acts primarily through μ-opioid receptor modulation and p38 MAPK regulation—completely different mechanisms that cannot be predicted from structural similarity alone. [2] Furthermore, in preparative isolation from S. divaricata, sec-O-glucosylhamaudol is the least abundant among the four primary chromones (yielding only 1.1 mg from 960 mg n-butanol extract versus 72.1 mg for prim-O-glucosylcimifugin), indicating that plant extracts cannot reliably deliver standardized doses of this specific compound. [3]

sec-O-Glucosylhamaudol: Quantitative Differentiation Evidence Against Closest Comparators


Pharmacokinetic Half-Life Advantage of sec-O-Glucosylhamaudol Over Co-Occurring Saposhnikovia Chromones

In a head-to-head comparative pharmacokinetic study following oral administration of Radix Saposhnikoviae extract in normal rats, sec-O-glucosylhamaudol demonstrated a significantly prolonged elimination half-life (T1/2) of 20.54 ± 16.51 min, which is approximately 7.2-fold longer than prim-O-glucosylcimifugin (2.84 ± 0.85 min) and 12.3-fold longer than 4′-O-β-D-glucosyl-5-O-methylvisamminol (1.67 ± 0.38 min). [1] This extended half-life translates to sustained systemic exposure relative to its co-occurring chromone counterparts.

Pharmacokinetics Oral bioavailability Chromone comparison

Intrathecal Analgesic ED50 Values in Formalin-Induced Pain Model with Naloxone Reversibility

In the formalin-induced pain model in rats, intrathecal administration of sec-O-glucosylhamaudol produced dose-dependent antinociception with ED50 values of 30.3 µg (95% CI: 25.8–35.5 µg) during phase 1 (acute nociceptive phase) and 48.0 µg (95% CI: 41.4–55.7 µg) during phase 2 (inflammatory phase). [1] The antinociceptive effect at 100 µg was significantly reversed by naloxone pretreatment at both phases, confirming μ-opioid receptor involvement. [2]

Antinociception Opioid receptor Formalin test

Postoperative Pain Model ED50 and Maximal Possible Effect Quantification

In a rat model of postoperative (incisional) pain, intrathecal sec-O-glucosylhamaudol produced a dose-dependent increase in paw withdrawal thresholds with an ED50 of 191.3 µg (95% CI: 102.3–357.8 µg). [1] At 300 µg, the maximal possible effect (MPE) reached 85.35% at 60 min post-administration. Western blot analysis confirmed that sec-O-glucosylhamaudol decreased μ-opioid receptor (MOR) protein levels in the spinal cord, while δ-opioid and κ-opioid receptor levels remained unchanged. [2]

Postoperative pain Mechanical allodynia ED50

Unique μ-Opioid Receptor Downregulation Mechanism Distinguished from Hamaudol Aglycone COX Inhibition

Sec-O-glucosylhamaudol exerts its analgesic effects via a distinct mechanism from its aglycone hamaudol. Sec-O-glucosylhamaudol decreases μ-opioid receptor (MOR) protein levels in the spinal cord as confirmed by Western blot analysis, with effects reversed by naloxone. [1] In contrast, the aglycone hamaudol inhibits COX-1 and COX-2 with IC50 values of 0.30 mM and 0.57 mM, respectively. [2] This mechanistic divergence demonstrates that glycosylation fundamentally alters the pharmacological target profile, with sec-O-glucosylhamaudol engaging the opioid system while hamaudol acts via cyclooxygenase inhibition.

Opioid receptor Mechanism of action COX inhibition

Osteogenic Differentiation Activity: A Bone-Protective Dimension Absent in Other Saposhnikovia Chromones

Sec-O-glucosylhamaudol demonstrates osteogenic properties not reported for other major Saposhnikovia chromones such as prim-O-glucosylcimifugin or cimifugin. In pre-osteoblast cells, sec-O-glucosylhamaudol promoted osteoblast differentiation and mineralization, inducing expression of bone sialoprotein (Bsp), osteocalcin (Ocn), and osteopontin (Opn) without cytotoxic effects. [1] The compound increased nuclear RUNX2 levels via BMP2 and Wnt3a signaling pathways and promoted cell migration and adhesion. Additionally, sec-O-glucosylhamaudol inhibited RANKL-induced osteoclastogenesis by suppressing both 5-lipoxygenase (5-LO) and AKT/GSK3β signaling pathways. [2]

Osteogenesis Bone protection Osteoblast differentiation

5-Lipoxygenase Binding Affinity and Anti-inflammatory Pathway Differentiation

Sec-O-glucosylhamaudol exhibits high 5-lipoxygenase (5-LOX) inhibitory effects, a key enzyme in inflammatory disease pathways. [1] Multi-spectroscopy and molecular docking studies revealed that sec-O-glucosylhamaudol binds to both potato-derived 5-LOX (p-5-LOX) and human recombinant 5-LOX (h-5-LOX) through static fluorescence quenching, with hydrogen bonding and electrostatic gravitation as the primary binding forces. [2] Notably, the binding ability to human 5-LOX was higher than to potato 5-LOX at the same temperature, suggesting species-specific affinity that may be relevant for translational studies. The compound also suppressed LPS-induced inflammatory reactions through inhibition of NF-κB and MAPKs signaling in RAW264.7 cells, reducing iNOS and IL-6 mRNA expression.

5-lipoxygenase Anti-inflammatory Molecular docking

Optimal Research Applications for sec-O-Glucosylhamaudol Based on Quantified Differentiation Evidence


Preclinical Postoperative Pain Studies Requiring High-Efficacy μ-Opioid Modulation with Defined ED50

Sec-O-glucosylhamaudol is optimally suited for postoperative pain research where quantitative efficacy benchmarks are required. With an ED50 of 191.3 µg (intrathecal) and 85.35% maximal possible effect in a rat incisional pain model, the compound provides a well-characterized analgesic baseline. [1] The naloxone-reversible, μ-opioid receptor-dependent mechanism offers a defined pharmacological profile for mechanistic studies of surgical pain management, with dose-dependent paw withdrawal threshold increases documented from 30–300 µg doses. [2]

Chronic Inflammatory Pain Models Leveraging Extended Pharmacokinetic Half-Life

The 20.54 min elimination half-life of sec-O-glucosylhamaudol—7- to 12-fold longer than co-occurring Saposhnikovia chromones—supports its selection for studies requiring sustained target engagement. [1] In formalin-induced inflammatory pain, the compound demonstrates potent phase 2 (inflammatory) antinociception with ED50 = 48.0 µg, making it particularly valuable for chronic inflammatory pain models where extended dosing intervals or sustained exposure are advantageous. [2]

Bone Metabolism and Osteoporosis Research Requiring Dual Anabolic/Anti-Resorptive Activity

Sec-O-glucosylhamaudol uniquely addresses both osteoblast-mediated bone formation and osteoclast-mediated bone resorption among Saposhnikovia chromones. It promotes osteoblast differentiation via BMP2/Wnt3a/RUNX2 signaling while simultaneously inhibiting RANKL-induced osteoclastogenesis through 5-LO and AKT/GSK3β pathway suppression. [1] This dual bone-protective profile is validated in an LPS-induced bone loss mouse model, supporting applications in osteoporosis, periodontitis, and inflammatory bone erosion research. [2]

Multi-Target Anti-inflammatory Research Involving 5-LOX and MAPK Pathway Integration

The combination of 5-lipoxygenase binding activity and p38/JNK MAPK pathway regulation positions sec-O-glucosylhamaudol for multi-target anti-inflammatory studies. [1] The compound suppresses LPS-induced NF-κB and MAPK signaling while reducing iNOS and IL-6 expression in RAW264.7 macrophages. [2] In neuropathic pain models, it mitigates mechanical allodynia via regulation of p38/JNK MAPK and NF-κB pathways associated with autophagy during neuroinflammatory processes. [3] This multi-pathway profile is valuable for complex inflammatory conditions where single-target interventions show limited efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for sec-O-Glucosylhamaudol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.